molecular formula C14H19N5O6 B13126402 (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine

(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine

Cat. No.: B13126402
M. Wt: 353.33 g/mol
InChI Key: AMKFUKMKVGMLAK-NSHDSACASA-N
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Description

(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine is a chemical compound that features a nitrobenzyl group attached to the carbonyl group of L-arginine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitrobenzyl group imparts unique properties to the molecule, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine typically involves the protection of the amino group of L-arginine using the 4-nitrobenzyl carbonyl group. This can be achieved through the reaction of L-arginine with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the selective protection of the amino group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the amino derivative of the original compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine has several scientific research applications:

    Chemistry: It is used as a protecting group for the amino group in peptide synthesis, allowing for selective reactions at other functional groups.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the synthesis of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine involves the selective protection of the amino group of L-arginine. The nitrobenzyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modifications at other functional groups, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Similar Compounds

    (((4-Nitrobenzyl)oxy)carbonyl)-phenylalanine: Similar in structure but with phenylalanine instead of arginine.

    (((4-Nitrobenzyl)oxy)carbonyl)-glycine: Similar in structure but with glycine instead of arginine.

    (((4-Nitrobenzyl)oxy)carbonyl)-lysine: Similar in structure but with lysine instead of arginine.

Uniqueness

The uniqueness of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine lies in its specific application as a protecting group for L-arginine. The presence of the nitrobenzyl group provides selective protection, allowing for targeted modifications in synthetic chemistry. This makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is crucial.

Properties

Molecular Formula

C14H19N5O6

Molecular Weight

353.33 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid

InChI

InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17)/t11-/m0/s1

InChI Key

AMKFUKMKVGMLAK-NSHDSACASA-N

Isomeric SMILES

C1=CC(=CC=C1COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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